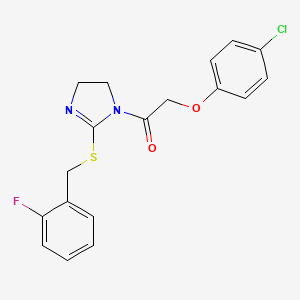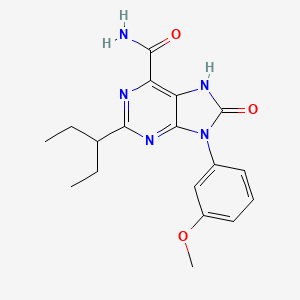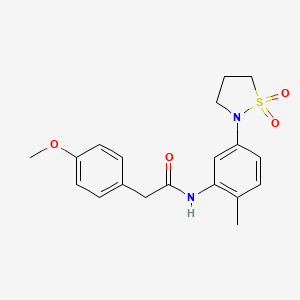![molecular formula C23H22N4O2S B2886581 N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide CAS No. 1797953-61-7](/img/structure/B2886581.png)
N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide” is a compound that has been synthesized and characterized in the field of medicinal chemistry . It has been evaluated for its anti-inflammatory properties .
Synthesis Analysis
The compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular formula of the compound is C18H22N4O2S . The structure was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The compound was evaluated for its anti-inflammatory activity. Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Physical and Chemical Properties Analysis
The compound has a molecular weight of 358.5 g/mol . Other physical and chemical properties such as solubility and absorption are yet to be reported in the literature.Applications De Recherche Scientifique
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, including those with benzothiazole and isoxazole moieties, are pivotal in medicinal chemistry due to their broad spectrum of biological activities. These compounds serve as key structures in the development of novel therapeutic agents, demonstrating activities such as antimicrobial, anti-inflammatory, anticancer, and more. The structural versatility of heterocyclic compounds facilitates the exploration of new pharmacological targets and the design of drugs with enhanced efficacy and specificity.
DNA Binding and Fluorescence Applications
Compounds like Hoechst 33258, a bis-benzimidazole derivative, showcase the utility of heterocyclic compounds in binding to DNA, specifically targeting AT-rich sequences in the minor groove. This property is exploited in fluorescent DNA staining, aiding in cell biology research for chromosome and nuclear staining, and flow cytometry. Such applications underscore the importance of heterocyclic compounds in molecular biology and diagnostic techniques.
Drug Design and Pharmacological Properties
The pharmacological exploration of heterocyclic derivatives such as benzothiazoles and isoxazoles in drug design reveals their potential in addressing a myriad of diseases. For instance, zonisamide, a benzisoxazole derivative, highlights the significance of these structures in developing antiepileptic drugs. The review of therapeutic potentials and mechanisms of action of these compounds offers a foundation for rational drug design, contributing to the discovery of treatments for CNS disorders, cancer, and other conditions.
Supramolecular Chemistry and Material Science
Beyond pharmacological applications, heterocyclic compounds like benzene-1,3,5-tricarboxamide derivatives demonstrate importance in supramolecular chemistry and nanotechnology. Their ability to self-assemble into nanometer-sized structures through hydrogen bonding presents opportunities in material science, including polymer processing and biomedical applications.
Advanced Pharmacological Research
Continued research into the pharmacological activities of heterocyclic compounds, including benzothiazoles and their derivatives, reveals a broad spectrum of potential therapeutic applications. From antimicrobial and anti-inflammatory effects to anticancer activities, these compounds remain a rich source of novel drug candidates. The ongoing exploration of their biological interactions, mode of action, and therapeutic indices is crucial for advancing drug discovery and development.
These insights into the scientific research applications of heterocyclic compounds related to "N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide" highlight the compound's potential relevance across various scientific and medicinal fields. Further research could unveil more specific applications and contributions to healthcare and technology.
For comprehensive details and further exploration into the scientific research and applications of heterocyclic compounds and their derivatives, please refer to the cited sources:
- DNA Minor Groove Binder Hoechst 33258 and its Analogues: a Review (Issar & Kakkar, 2013)
- Zonisamide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in epilepsy. (Peters & Sorkin, 1993)
- Fascinating variability in the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine and their complexes (Boča, Jameson, & Linert, 2011)
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c28-22(19-14-20(29-26-19)17-6-2-1-3-7-17)24-15-16-10-12-27(13-11-16)23-25-18-8-4-5-9-21(18)30-23/h1-9,14,16H,10-13,15H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMPUXODTBZPBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
methanone](/img/structure/B2886498.png)
![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2886499.png)


![N-[1-(4-Methyl-1,3-thiazol-2-yl)cyclopentyl]prop-2-enamide](/img/structure/B2886503.png)


![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B2886507.png)

![Dispiro[2.1.35.13]nonane-7-carboxylic acid](/img/structure/B2886517.png)




